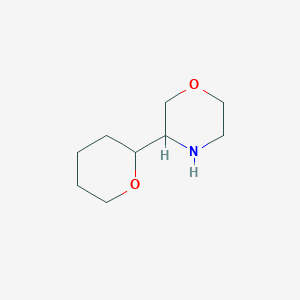

3-(Oxan-2-yl)morpholine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H17NO2 |

|---|---|

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

3-(oxan-2-yl)morpholine |

InChI |

InChI=1S/C9H17NO2/c1-2-5-12-9(3-1)8-7-11-6-4-10-8/h8-10H,1-7H2 |

Clave InChI |

KPDVRDBUFVOJQJ-UHFFFAOYSA-N |

SMILES canónico |

C1CCOC(C1)C2COCCN2 |

Origen del producto |

United States |

Synthetic Methodologies for 3 Oxan 2 Yl Morpholine and Its Analogues

Retrosynthetic Analysis of the Morpholine-Oxane Linkage

A retrosynthetic analysis of 3-(Oxan-2-yl)morpholine reveals several potential disconnection points for its synthesis. The key challenge lies in the formation of the C-C bond linking the morpholine (B109124) and oxane rings, as well as the construction of the two heterocyclic systems.

Disconnection Approach 1: Formation of the C-C bond

A primary disconnection can be made at the C2-C3 bond of the morpholine ring, suggesting a strategy where a pre-formed oxane-containing fragment is attached to a morpholine precursor. This could involve the reaction of a nucleophilic oxane-derived organometallic reagent with an electrophilic morpholine synthon, or vice-versa.

Disconnection Approach 2: Sequential Ring Formation

Alternatively, a retrosynthetic approach can envision the sequential formation of the two rings. For instance, the morpholine ring could be constructed first, followed by the formation of the oxane ring on a suitable functional group at the C3 position. Conversely, the oxane ring could be synthesized initially, with subsequent elaboration to form the morpholine ring.

Disconnection Approach 3: Convergent Synthesis

These retrosynthetic pathways provide a conceptual framework for devising various synthetic routes, which are explored in more detail in the following sections.

Classical and Established Synthetic Routes for Morpholine Derivatives

The synthesis of the morpholine core is a well-established area of organic chemistry, with numerous classical methods available for its construction.

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of heterocyclic systems, including the morpholine ring. While not as common as other methods for simple morpholine synthesis, [4+2] and [3+2] cycloaddition strategies can be employed for the construction of substituted morpholines. For instance, a hetero-Diels-Alder reaction between a suitable diene and a dienophile containing the necessary nitrogen and oxygen functionalities could, in principle, lead to a morpholine precursor. However, the application of cycloaddition reactions to the direct synthesis of 3-substituted morpholines like 3-(Oxan-2-yl)morpholine is less documented and would require careful design of the cycloaddition partners. A morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides has been reported to generate 1,5-disubstituted-1,2,3-triazoles with a C-4 morpholine moiety nih.gov.

The oxane (tetrahydropyran) ring is a common structural motif in natural products and can be synthesized through various functional group interconversions. A prevalent method for the formation of the oxane ring is the intramolecular cyclization of a diol or a related derivative. For instance, a 1,5-diol can undergo acid-catalyzed dehydration to form the corresponding tetrahydropyran (B127337) ring.

In the context of synthesizing 3-(Oxan-2-yl)morpholine, a precursor molecule containing a morpholine ring and a pendant chain with hydroxyl groups at the 1 and 5 positions could be cyclized to form the oxane ring. The synthesis of diols can be achieved through various methods, including the opening of epoxides organic-chemistry.org. The selective synthesis of acetoxybromides from 1,3-diols can be achieved with inversion of stereochemistry by conversion to the ortho esters followed by treatment with acetyl bromide acs.org.

| Reaction Type | Starting Material | Reagent/Conditions | Product | Reference |

| Intramolecular Cyclization | 1,5-Diol | Acid catalyst (e.g., H₂SO₄) | Oxane | General textbook knowledge |

| Epoxide Ring Opening | Epoxide | H₂O/acid or base catalyst | 1,2-Diol | organic-chemistry.org |

| Acetonide formation from Diol | Diol | Acetone, acid catalyst | Acetonide | General textbook knowledge |

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of 3-(Oxan-2-yl)morpholine and its analogues can greatly benefit from the application of such catalytic strategies.

The development of asymmetric catalytic methods allows for the enantioselective synthesis of chiral molecules. For 3-substituted morpholines, where the C3 position is a stereocenter, asymmetric catalysis is crucial for obtaining enantiomerically pure compounds.

An efficient catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed through a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation reactions ubc.ca. This method utilizes a titanium catalyst for the initial hydroamination of an aminoalkyne to a cyclic imine, which is then reduced by a chiral ruthenium catalyst to afford the chiral 3-substituted morpholine in high enantiomeric excess ubc.ca. Hydrogen-bonding interactions between the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity ubc.ca.

| Catalyst System | Reaction Type | Key Features | Reference |

| Ti(NMe₂)₂(HDMAM)₂ / RuCl(S,S)-Ts-DPEN | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot synthesis, high enantioselectivity (>95% ee) | ubc.ca |

| Bisphosphine-rhodium catalyst | Asymmetric Hydrogenation | Synthesis of 2-substituted chiral morpholines | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium, rhodium, and copper catalysts have been extensively used in the synthesis of substituted morpholines.

Palladium-Catalyzed Reactions:

Palladium-catalyzed reactions have been instrumental in the synthesis of substituted morpholines. For instance, a Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide has been described for the synthesis of cis-3,5-disubstituted morpholines nih.govnih.gov. This strategy provides access to a variety of enantiopure morpholines from readily available amino alcohol precursors nih.govnih.gov. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used for the amination of aryl chlorides with morpholine researchgate.net.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have also been employed in the synthesis of morpholines. A rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been reported for the synthesis of functionalized morpholines with high diastereoselectivity rsc.org.

Copper-Catalyzed Reactions:

Copper-catalyzed multicomponent reactions offer an efficient way to construct complex molecules in a single step. A copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate has been developed for the synthesis of highly substituted morpholines nih.gov.

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium(0) | Carboamination | Substituted ethanolamine, Aryl/Alkenyl bromide | cis-3,5-Disubstituted morpholine | nih.govnih.gov |

| Rhodium(I) | Intramolecular Cyclization | Nitrogen-tethered allenol | Functionalized morpholine | rsc.org |

| Copper(I) | Three-component reaction | Amino alcohol, Aldehyde, Diazomalonate | Highly substituted morpholine | nih.gov |

Organocatalytic Strategies for Enantioselective Synthesis

The development of asymmetric organocatalysis has provided powerful, metal-free alternatives for the synthesis of chiral heterocycles. For the enantioselective synthesis of 3-substituted morpholines, organocatalytic strategies often rely on the activation of substrates through the formation of transient, chiral intermediates like enamines or iminium ions.

One prominent strategy involves the organocatalyzed intramolecular aza-Michael addition to form the morpholine ring, which can establish the stereocenter at the C3-position. nih.govrsc.org This approach typically uses chiral amines, such as proline or its derivatives, as catalysts. The reaction proceeds through the formation of a chiral enamine from an α,β-unsaturated carbonyl compound tethered to an amino alcohol precursor. The subsequent intramolecular conjugate addition of the nitrogen nucleophile is directed by the chiral catalyst, affording the desired morpholine in high enantiomeric excess.

Another powerful organocatalytic method is the asymmetric halocyclization of unsaturated amino alcohols. For instance, a catalytic asymmetric chlorocycloetherification protocol has been developed using cinchona alkaloid-derived catalysts. rsc.org This method allows for the synthesis of chlorinated morpholines bearing a quaternary stereocenter from alkenol substrates in excellent yields and enantioselectivities under mild conditions. rsc.org While this has been demonstrated for 2,2-disubstituted morpholines, the underlying principle of using a chiral organocatalyst to control the stereochemical outcome of a ring-forming cyclization is a viable strategy for accessing chiral 3-substituted morpholines.

Table 1: Examples of Organocatalytic Strategies for Asymmetric Morpholine Synthesis Data is for analogous substituted morpholine systems.

| Catalytic System | Reaction Type | Substrate Type | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Proline Derivatives | Intramolecular aza-Michael | Tethered α,β-Unsaturated Aldehyde | 3-Acylmethyl Morpholine | High |

| Cinchona Alkaloid-derived Phthalazine | Asymmetric Chlorocycloetherification | Alkenol | 2-Chloro-2-methyl Morpholine | up to 96% |

Stereochemical Control and Diastereoselective Synthesis of Isomers

Controlling the relative stereochemistry between the substituent at the C3-position and other stereocenters on the morpholine ring is crucial for synthesizing specific isomers. Diastereoselectivity can be achieved through either substrate control, where the stereochemistry of the starting material dictates the outcome, or catalyst control, where the chiral catalyst directs the formation of a specific diastereomer.

A robust strategy for achieving high diastereoselectivity is the use of enantiomerically pure amino alcohols as starting materials. A palladium-catalyzed carboamination reaction of O-allyl ethanolamines, derived from enantiopure N-Boc amino alcohols, with aryl or alkenyl halides has been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The observed stereochemistry is rationalized by a syn-aminopalladation pathway proceeding through a boat-like transition state. nih.gov

Diastereoselective and even diastereoconvergent syntheses have also been reported starting from tosyl-oxazetidine and α-formyl carboxylates, which react in the presence of a base to yield morpholine hemiaminals. acs.org While the choice of base in this instance had a minimal impact on the diastereoselectivity (ranging from 2.0-2.9:1), the subsequent synthetic elaborations allowed for the concise, diastereoselective construction of highly decorated and conformationally rigid morpholines. acs.org

Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides access to a variety of substituted morpholines with high to excellent diastereoselectivities (up to >99:1 dr). rsc.org This method highlights the power of transition metal catalysis in controlling complex stereochemical outcomes in an atom-economic fashion.

Table 2: Examples of Diastereoselective Morpholine Synthesis Methodologies Data is for analogous substituted morpholine systems.

| Method | Starting Materials | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pd-catalyzed Carboamination | O-Allyl ethanolamine + Aryl bromide | cis-3,5-Disubstituted Morpholine | >20:1 |

| Base-catalyzed Hemiaminal Formation | Tosyl-oxazetidine + α-Formyl carboxylate | 3-Substituted Morpholine Hemiaminal | 2.0-2.9 : 1 |

| Rh-catalyzed Allenol Cyclization | Nitrogen-tethered allenol | 2,5-Disubstituted Morpholine | up to >99:1 |

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. semanticscholar.org

A key objective in green chemistry is the reduction or elimination of volatile organic solvents. While many synthetic procedures for morpholines employ organic solvents, research is trending towards more sustainable alternatives. The development of solvent-free reaction conditions is a significant goal, and current research into the synthesis of related scaffolds like morpholine-2,5-diones explicitly mentions the development of solvent-free processes as a key future direction. nih.gov Although direct solvent-free methods for 3-substituted morpholines are not yet widely established, multicomponent reactions, which are often amenable to solvent-free conditions, have been used to construct complex morpholine derivatives. acs.org

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edu Reactions with high atom economy, such as additions, cycloadditions, and rearrangements, are inherently more efficient and generate less waste. scranton.edunih.gov

Modern synthetic strategies for morpholines increasingly focus on maximizing atom economy. For example, transition-metal-catalyzed asymmetric hydrogenation is considered a powerful method for producing chiral molecules due to its high efficiency and atom economy. nih.govrsc.org Similarly, cascade reactions that form multiple bonds in a single operation, such as the synthesis of polycyclic spiroindolines, are noted for their excellent atom economy. rsc.org

A recently developed green synthesis of morpholines from 1,2-amino alcohols utilizes ethylene sulfate and tBuOK in a simple one- or two-step, redox-neutral protocol. nih.govchemrxiv.orgchemrxiv.orgchemrxiv.org This method presents significant environmental and safety benefits over traditional multi-step approaches that often involve protection/deprotection sequences and hydride reduction steps, thereby improving both step and atom economy. chemrxiv.org The process is efficient, uses inexpensive reagents, and avoids the generation of large amounts of waste associated with less atom-economical transformations. chemrxiv.orgchemrxiv.org

Synthesis of Structurally Modified 3-(Oxan-2-yl)morpholine Analogues

The synthesis of analogues with varied substitution patterns is essential for structure-activity relationship (SAR) studies in drug discovery. Methodologies that tolerate a wide range of functional groups are therefore highly valuable.

The nature of substituents on the precursors can significantly influence the outcome of a synthetic transformation. In the enantioselective synthesis of 3-substituted morpholines via a tandem hydroamination/asymmetric transfer hydrogenation sequence, a wide range of functional groups, including various aromatic and alkyl substituents, are well-tolerated, leading to products with excellent yields and enantioselectivities (>95% ee). organic-chemistry.orgnih.govacs.org Mechanistic studies in this system revealed that hydrogen-bonding interactions between an oxygen atom in the substrate backbone and the ruthenium catalyst are crucial for achieving high enantioselectivity. organic-chemistry.orgnih.gov This indicates that the electronic properties and hydrogen-bonding capacity of substituents can be a key factor in directing the stereochemical outcome.

Substrate reactivity can also be highly dependent on substituent effects. In the synthesis of morpholine hemiaminals from α-formyl carboxylates, it was observed that substrates bearing highly acidic functional groups failed to undergo the desired transformation, demonstrating a clear electronic limitation of the methodology. acs.org The ability to successfully synthesize a diverse library of analogues often requires careful optimization of reaction conditions to accommodate the steric and electronic demands of different substituents. e3s-conferences.org The modular nature of many modern synthetic approaches, such as those employing Pd-catalyzed carboamination, allows for significant variation of substituents on the morpholine ring, providing access to a broad array of enantiopure derivatives. nih.gov

Table 3: Influence of Substituents on the Synthesis of 3-Aryl Morpholine Analogues Data from a tandem Ti-catalyzed hydroamination and Ru-catalyzed asymmetric transfer hydrogenation. acs.org

| Aryl Substituent (at C3) | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|

| Phenyl | 89 | >95 |

| 4-Fluorophenyl | 85 | >95 |

| 4-Chlorophenyl | 82 | >95 |

| 4-Methoxyphenyl | 93 | >95 |

| 2-Thienyl | 78 | >95 |

Scaffold Diversification Strategies

The 3-(Oxan-2-yl)morpholine scaffold serves as a valuable starting point for the development of diverse chemical libraries, primarily for applications in medicinal chemistry and drug discovery. nih.govresearchgate.net Diversification of this core structure is strategically employed to modulate physicochemical properties and to explore structure-activity relationships (SAR) by systematically altering substituents at various positions on both the morpholine and oxane rings. nih.gove3s-conferences.org Key strategies for diversification include functionalization of the morpholine nitrogen, substitution on the carbon backbone of the morpholine ring, and, to a lesser extent, modification of the oxane moiety.

Functionalization of the Morpholine Moiety

The morpholine ring presents multiple opportunities for chemical modification. The secondary amine nitrogen is a primary site for diversification, while the carbon atoms of the ring can also be functionalized to introduce stereochemical and regiochemical diversity. nih.gov

Nitrogen Atom Functionalization: The nitrogen atom within the morpholine scaffold is a common and convenient handle for introducing a wide array of functional groups. nih.gov Its nucleophilic nature facilitates reactions such as alkylation, acylation, arylation, and sulfonylation. This allows for the attachment of various side chains and structural motifs, significantly expanding the chemical space accessible from the core scaffold. This approach is fundamental in medicinal chemistry for tuning properties like solubility, lipophilicity, and target-binding interactions. jchemrev.comresearchgate.net

Carbon Atom Functionalization: Introducing substituents onto the carbon framework of the morpholine ring is a more complex but powerful strategy for generating structural diversity. nih.gov This can be achieved either by building the ring from functionalized precursors or by modifying the pre-formed heterocycle.

Synthesis from Substituted Precursors: One of the most effective methods involves the use of enantiomerically pure amino acids and amino alcohols as starting materials. nih.govresearchgate.net This approach allows for the controlled installation of substituents, such as methyl groups, at specific positions on the morpholine ring. A strategy known as Systematic Chemical Diversity (SCD) guides the synthesis of a complete matrix of isomers by systematically varying regiochemistry and stereochemistry (both relative and absolute), allowing for a comprehensive exploration of three-dimensional chemical space. nih.gov

Post-Cyclization Modification: Direct functionalization of the morpholine ring's carbon atoms after its formation is also a viable route. For instance, synthetic routes have been developed to access 3-substituted morpholine congeners via hemiaminal intermediates. nih.gov These hemiaminals can serve as a handle for further modifications. For example, they can undergo smooth reduction with reagents like triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·Et₂O) or can be converted to cyano derivatives using trimethylsilyl cyanide (TMSCN), thereby introducing functionality at the C-3 position. nih.gov

Catalytic Methods: Advanced catalytic methods have been developed to create substituted morpholines. A notable example is the Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines, which can be derived from amino alcohols. This method allows for the synthesis of cis-3,5-disubstituted morpholines, providing access to specific stereoisomers. e3s-conferences.org

Diversity-Oriented Synthesis (DOS)

A broader strategy that encompasses scaffold diversification is Diversity-Oriented Synthesis (DOS). researchgate.net The goal of DOS is to generate collections of small molecules with a high degree of structural diversity, often leading to different molecular skeletons from a common intermediate. researchgate.net By combining building blocks from the "chiral pool," such as amino acids and sugars, with carefully chosen cyclization strategies, it is possible to generate libraries of complex molecules based on the morpholine scaffold. researchgate.net This approach is highly valuable for screening against a wide range of biological targets. nih.gov

The following table summarizes various diversification strategies and the types of analogues produced.

| Strategy | Diversification Site | Reaction/Method Example | Resulting Analogue Type | Reference |

| N-Functionalization | Morpholine Nitrogen | Alkylation, Arylation, Acylation | N-Substituted Morpholines | nih.gov |

| C-Functionalization | Morpholine C-3 Position | Reduction of hemiaminal with Et₃SiH | 3-Substituted Morpholines | nih.gov |

| C-Functionalization | Morpholine C-3 Position | Cyanation of hemiaminal with TMSCN | 3-Cyano Morpholine Derivatives | nih.gov |

| Systematic Chemical Diversity (SCD) | Morpholine Carbon Backbone | Synthesis from chiral amino alcohols | Regio- and stereoisomers (e.g., methyl-substituted morpholines) | nih.gov |

| Catalytic Cyclization | Morpholine C-3 and C-5 Positions | Pd-catalyzed intramolecular carboamination | cis-3,5-Disubstituted Morpholines | e3s-conferences.org |

| Diversity-Oriented Synthesis (DOS) | Entire Scaffold | Combination of chiral building blocks and varied cyclizations | Skeletally diverse heterocyclic compounds | researchgate.net |

Chemical Reactivity and Transformations of 3 Oxan 2 Yl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring of 3-(Oxan-2-yl)morpholine is a secondary amine, making it nucleophilic and basic. This allows it to readily participate in a variety of reactions common to secondary amines.

The lone pair of electrons on the morpholine nitrogen facilitates reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved by reacting 3-(Oxan-2-yl)morpholine with alkyl halides or by reductive amination. For instance, the N-methylation of morpholine can be accomplished with methanol over a CuO–NiO/γ–Al2O3 catalyst, achieving high conversion and selectivity. researchgate.netresearchgate.net This catalytic system is also effective for other low-carbon primary alcohols. researchgate.net The general reaction conditions for N-alkylation of morpholine with various alcohols are summarized below.

| Alcohol | Catalyst | Temperature (°C) | Pressure (MPa) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |

| Methanol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 95.3 | 93.8 |

| Ethanol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 85.2 | 89.5 |

| n-Propanol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 78.6 | 85.1 |

| n-Butanol | CuO–NiO/γ–Al2O3 | 220 | 0.9 | 72.4 | 81.7 |

Data sourced from studies on the N-alkylation of morpholine. researchgate.netresearchgate.net

N-Acylation: This involves the introduction of an acyl group to the nitrogen atom, forming an amide. This is typically carried out using acyl chlorides, anhydrides, or esters. For example, N-acetyl morpholine can be prepared by reacting morpholine with ethyl acetate under heat, using an ionic liquid as a catalyst. google.com Another method involves the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine to form 2-chloro-1-(morpholin-4-yl)ethanone. nih.gov The reaction of morpholine with acrylic acid and phosphorus trichloride can yield N-acryloyl morpholine. google.com

Amidation: As a secondary amine, the morpholine nitrogen can react with carboxylic acids or their derivatives to form amides. researchgate.net The reaction with an acid chloride in the presence of a base is a common method for this transformation. sapub.org

Sulfonylation: The nitrogen atom can also react with sulfonyl chlorides to form sulfonamides. This reaction is analogous to acylation and is a common way to protect or functionalize amines.

The reaction of the secondary amine of the morpholine moiety with aldehydes or ketones that have an α-hydrogen results in the formation of an enamine. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comresearchgate.net Zeolites, such as H-Y, have been shown to be effective catalysts for the synthesis of cyclic enamines from morpholine and cycloalkanones, offering high yields and reduced reaction times. researchgate.net

The resulting enamine is a nucleophile at the α-carbon due to resonance with the nitrogen lone pair. masterorganicchemistry.com This nucleophilicity allows for subsequent transformations, such as alkylation with alkyl halides or Michael additions. The enamine can then be hydrolyzed back to the corresponding carbonyl compound, making this a useful method for the α-alkylation of ketones and aldehydes. masterorganicchemistry.com For example, morpholine enamines derived from various ketones can undergo Michael addition to aromatic nitroalkenes. chempedia.info

| Ketone | Reaction Conditions | Enamine Product |

| Cyclohexanone | H-Y Zeolite, Toluene, Reflux | 4-(cyclohex-1-en-1-yl)morpholine |

| Cyclopentanone | H-Y Zeolite, Toluene, Reflux | 4-(cyclopent-1-en-1-yl)morpholine |

| Isobutyraldehyde | Reflux | 4-(2-methylprop-1-en-1-yl)morpholine |

Data sourced from studies on enamine formation with morpholine. researchgate.netgoogle.com

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated ether and is generally less reactive than the morpholine ring under many conditions. However, it can undergo specific reactions, particularly those involving the ether oxygen or the adjacent carbons.

Functionalization of saturated heterocyclic rings like oxane can be challenging. However, radical reactions can be employed to introduce substituents. While specific studies on 3-(Oxan-2-yl)morpholine are limited, related morpholine structures have been functionalized. For instance, oxidative imidation reactions have been used for the regioselective functionalization of morpholin-2-ones at the C-3 position. mdpi.com This suggests that radical-based approaches could potentially be used to functionalize the oxane ring, likely favoring positions alpha to the ether oxygen due to radical stabilization.

The oxane ring is generally stable to ring-opening due to low ring strain. However, under harsh acidic conditions or with strong Lewis acids, cleavage of the C-O bond can occur. The morpholine ring itself can undergo oxidative ring-opening under specific photocatalytic conditions, using visible light and O2 as the oxidant to cleave the C(sp³)–C(sp³) bond. google.com

Rearrangement reactions involving the oxane ring are not common unless specific functional groups are present to facilitate such transformations. Studies on related heterocyclic systems have shown that rearrangements can be induced. For example, 3-amido-2-phenyl azetidines undergo a stereospecific isomerization to form 2-oxazolines in the presence of an acid catalyst. nih.gov Additionally, novel rearrangement reactions have been observed in studies of 3-heteroaroyl-3-oxoalkanenitriles, leading to the formation of 2-dialkylaminopyridines. researchgate.net

Transformations at the Bridgehead Carbon (C-3 of Morpholine)

The carbon atom at the 3-position of the morpholine ring in 3-(Oxan-2-yl)morpholine is a critical stereogenic center. Its strategic location adjacent to both the ring oxygen and nitrogen atoms influences its reactivity, making it a prime target for chemical modification. Research into this area aims to develop methodologies for introducing diverse functional groups with high stereocontrol, which is essential for creating complex molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.

Stereoselective Functionalization at C-3

Achieving stereoselective functionalization at the C-3 position is a significant challenge due to the need to control the approach of reagents to this specific chiral center. Methodologies often rely on the pre-existing stereochemistry of the molecule to direct incoming groups.

Recent studies have explored the diastereoselective synthesis of 3-substituted morpholines through various synthetic routes. For instance, one approach involves the reaction of a 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which proceeds through a morpholine hemiaminal intermediate. acs.orgnih.gov This hemiaminal can then be subjected to further transformations. Reduction of the hemiaminal functionality with reagents like triethylsilane (Et₃SiH) and a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) allows for the introduction of a hydrogen atom at C-3, effectively creating a 2,3-disubstituted morpholine scaffold. nih.gov The stereochemical outcome of such reactions is often dictated by steric and stereoelectronic factors, including the avoidance of pseudo A¹,³ strain between substituents on the C-3 carbon and the nitrogen atom of the morpholine ring. acs.orgnih.gov

Formation of C-C Bonds at the Stereogenic Center

The formation of new carbon-carbon bonds at the C-3 stereocenter is of paramount importance for extending the carbon skeleton and introducing complex substituents. This can be achieved through the reaction of nucleophilic carbon species with an electrophilic C-3 position.

Building on the hemiaminal intermediate mentioned previously, the introduction of carbon-based nucleophiles provides a direct route to C-3 functionalization. For example, the use of trimethylsilyl cyanide (TMSCN) allows for the synthesis of the corresponding C-3 cyano derivative. nih.gov This transformation introduces a versatile nitrile group that can be further elaborated into other functionalities, such as carboxylic acids, amines, or ketones. The stereoselectivity of these additions is a key aspect of the methodology, often yielding products with a high degree of diastereomeric purity.

Table 1: Examples of C-3 Functionalization from a Hemiaminal Intermediate

| Precursor | Reagent | Product | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Morpholine Hemiaminal | Et₃SiH, BF₃·Et₂O | 3-H-Morpholine Derivative | Hydrogen | nih.gov |

Selectivity in Multi-functionalized 3-(Oxan-2-yl)morpholine Derivatives

When the 3-(Oxan-2-yl)morpholine scaffold is further substituted, the challenge shifts to achieving selective reactions at one functional group in the presence of others. This requires a careful choice of reagents and reaction conditions to ensure high chemoselectivity and regioselectivity.

Chemoselectivity in Complex Reaction Environments

Chemoselectivity refers to the ability to react with one functional group in preference to others. In a complex molecule bearing multiple reactive sites, such as hydroxyl groups, amines, and ethers, achieving this selectivity is crucial. The inherent reactivity of the secondary amine in the morpholine ring often dominates. For instance, the nitrogen is readily acylated, alkylated, or can participate in condensation reactions. The ether linkages in both the morpholine and oxane rings are generally stable but can be cleaved under harsh acidic conditions. Protecting group strategies are often employed to temporarily mask more reactive sites while transformations are carried out elsewhere in the molecule.

Regioselectivity in Electrophilic and Nucleophilic Substitutions

Regioselectivity concerns the position at which a reaction occurs. In the context of the saturated morpholine ring of 3-(Oxan-2-yl)morpholine, electrophilic and nucleophilic substitution reactions are less common than on aromatic systems. However, reactions can be induced at positions alpha to the heteroatoms. For example, deprotonation at C-2 or C-3 with a strong base could generate a nucleophilic center for subsequent reaction with an electrophile. The regioselectivity of such a deprotonation would be influenced by the electronic effects of the substituents and the chelating potential of the chosen base with the heteroatoms. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than a simple secondary amine like piperidine. atamankimya.com This electronic effect can influence the reactivity of the adjacent C-H bonds.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For 3-(Oxan-2-yl)morpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of 3-(Oxan-2-yl)morpholine would be expected to show distinct signals for the protons on the morpholine (B109124) ring and the oxane ring.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. It would be crucial for tracing the proton networks within both the morpholine and oxane rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the morpholine and oxane rings at the C3 and C2 positions, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is critical for determining the stereochemistry and conformational preferences of the molecule.

A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below, based on general knowledge of similar structures. It is important to note that these are predicted values and not experimental data.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Morpholine C2 | ||

| Morpholine C3 | ||

| Morpholine C5 | ||

| Morpholine C6 | ||

| Morpholine NH | - | |

| Oxane C2' | ||

| Oxane C3' | ||

| Oxane C4' | ||

| Oxane C5' | ||

| Oxane C6' |

Conformational Analysis using NMR Spectroscopic Data

The morpholine and oxane rings are six-membered rings that typically adopt a chair conformation. The relative orientation of the two rings and the conformation of each ring could be determined by analyzing coupling constants from the ¹H NMR spectrum and through-space correlations from a NOESY experiment. This would allow for the determination of whether the substituents on each ring are in axial or equatorial positions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 3-(Oxan-2-yl)morpholine with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₁₇NO₂).

Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Fragments

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide valuable information about the structure of the molecule. Expected fragmentation pathways for 3-(Oxan-2-yl)morpholine would likely involve cleavage of the bond connecting the two rings and fragmentation within the morpholine and oxane rings. A hypothetical table of expected fragments is provided below.

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

| [M+H]⁺ | Protonated 3-(Oxan-2-yl)morpholine |

| Morpholine ring fragment | |

| Oxane ring fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

For 3-(Oxan-2-yl)morpholine, the key functional groups are the secondary amine (N-H), the ether linkages (C-O-C), and the C-H bonds of the aliphatic rings.

A table of expected vibrational frequencies is presented below.

| Functional Group | Expected IR/Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3500 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C-O (ether) | 1050-1150 | Stretching |

| C-N | 1020-1250 | Stretching |

| N-H | 1590-1650 | Bending |

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

The structure of 3-(Oxan-2-yl)morpholine contains at least two chiral centers, one at the C3 position of the morpholine ring and another at the C2 position of the oxane ring. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). The assessment of the enantiomeric and diastereomeric purity is crucial in many applications, particularly in medicinal chemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and quantification of stereoisomers. phenomenex.comsigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

For a compound like 3-(Oxan-2-yl)morpholine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a primary choice for method development. nih.govmdpi.com These phases are known for their broad applicability in separating a wide range of chiral compounds. nih.gov The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com

A hypothetical HPLC method development for 3-(Oxan-2-yl)morpholine would involve screening various polysaccharide-based columns with different mobile phases. Both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., methanol, ethanol, acetonitrile) or reversed-phase (e.g., acetonitrile/water) modes would be explored to achieve optimal separation. mdpi.com

Table 1: Hypothetical Chiral HPLC Parameters for Analysis of 3-(Oxan-2-yl)morpholine Stereoisomers

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Amylose or Cellulose derivatives (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Ethanol or Methanol/Acetonitrile gradients |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV (if chromophore present) or Mass Spectrometry (MS) |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for the separation of volatile enantiomers. For a compound like 3-(Oxan-2-yl)morpholine, derivatization might be necessary to increase its volatility and thermal stability.

Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of a wide array of chiral molecules. The separation principle relies on the formation of inclusion complexes between the analyte and the cyclodextrin (B1172386) cavity, where chiral recognition occurs based on the fit and interactions of the enantiomers within the chiral environment of the cyclodextrin.

Table 2: Potential Chiral GC Parameters for Analysis of 3-(Oxan-2-yl)morpholine Stereoisomers

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., β- or γ-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Gradient elution from a lower to a higher temperature |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Chemistry Studies of 3 Oxan 2 Yl Morpholine

Reaction Mechanism Studies and Transition State Analysis

Computational Elucidation of Proposed Reaction Pathways

Theoretical chemistry offers a framework for mapping the potential energy surface of a chemical reaction, identifying transition states, and calculating activation energies. For a molecule such as 3-(Oxan-2-yl)morpholine, this involves using quantum mechanical calculations to model the transformation from reactants to products. By breaking down a proposed reaction into elementary steps, researchers can chart the most energetically favorable pathway.

Methods like Density Functional Theory (DFT) are employed to locate the geometry of transition states—the highest energy point along the reaction coordinate. The calculated energy barrier provides insight into the reaction kinetics. This approach can be used to study various reactions involving the morpholine (B109124) or oxane rings, such as ring-opening, substitution, or oxidation, by modeling the electronic and structural changes that occur during the transformation.

Prediction of Reaction Outcomes and Selectivity

Computational models are increasingly used to predict the outcomes of chemical reactions, including regioselectivity and stereoselectivity. rsc.org For reactions involving 3-(Oxan-2-yl)morpholine, which has multiple reactive sites and stereocenters, predicting the major product is a significant challenge.

Computational tools analyze the electronic properties (like atomic charges and frontier molecular orbitals) and steric factors of the molecule to determine the most likely site for a chemical attack. Machine learning models, trained on large datasets of known reactions, are also emerging as a powerful tool for predicting the products of reactions with high accuracy. arxiv.orgdntb.gov.ua These predictive models can screen various reactants and conditions to identify those that would lead to a desired, selective synthesis of a 3-(Oxan-2-yl)morpholine derivative.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a robust computational method for accurately predicting various molecular properties, including spectroscopic parameters. mdpi.comscirp.org By calculating the electronic structure of 3-(Oxan-2-yl)morpholine, DFT can simulate its spectroscopic signatures, which is invaluable for structural confirmation and analysis. scirp.org

Calculation of NMR Chemical Shifts and Coupling Constants

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) parameters. rsc.org For 3-(Oxan-2-yl)morpholine, theoretical ¹H and ¹³C chemical shifts can be calculated and then compared to experimental spectra to confirm the molecular structure.

The process involves optimizing the molecule's geometry at a specific level of theory (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) and then performing a subsequent NMR calculation. unifr.chresearchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These calculations can achieve high accuracy, often predicting proton chemical shifts with an average deviation of about 0.12 ppm. unifr.ch

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Oxan-2-yl)morpholine (Note: This is a hypothetical table based on typical DFT calculation outputs for similar structures. Actual values would require specific computation.)

| Atom Position | Predicted Chemical Shift (ppm) |

| Morpholine - H2/H6 (axial) | 2.65 |

| Morpholine - H2/H6 (equatorial) | 3.80 |

| Morpholine - H3/H5 (axial) | 2.85 |

| Morpholine - H3/H5 (equatorial) | 3.60 |

| Oxane - H2 | 4.10 |

| Oxane - H3-H5 (protons) | 1.50 - 1.90 |

| Oxane - H6 (axial) | 3.55 |

| Oxane - H6 (equatorial) | 4.05 |

Prediction of Vibrational Frequencies

DFT is also widely used to calculate the vibrational frequencies that correspond to peaks in infrared (IR) and Raman spectra. spectroscopyonline.com For 3-(Oxan-2-yl)morpholine, a frequency calculation performed on the optimized geometry yields a set of vibrational modes and their corresponding intensities.

These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov The predicted spectrum helps in assigning the vibrational modes of the key functional groups within the molecule. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3-(Oxan-2-yl)morpholine (Note: This is a hypothetical table based on typical DFT calculation outputs. Actual values would require specific computation.)

| Functional Group | Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

| C-H (Oxane/Morpholine) | Symmetric/Asymmetric Stretch | 2850 - 2950 |

| C-O-C (Ether) | Asymmetric Stretch | 1120 |

| C-N-C (Amine) | Stretch | 1140 |

| CH₂ | Scissoring | 1450 |

| C-C | Stretch | 950 - 1050 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of 3-(Oxan-2-yl)morpholine, docking simulations can be used to explore its potential interactions with the binding site of a protein.

The process involves generating a three-dimensional structure of the 3-(Oxan-2-yl)morpholine ligand and placing it into the binding pocket of a receptor protein structure. rjptonline.org A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, with lower (more negative) values indicating a stronger potential interaction. mdpi.com The simulation also reveals non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov This methodology allows for the virtual screening of how the molecule might fit and interact within a protein's active site, providing insights for rational drug design. nih.gov

Table 3: Hypothetical Molecular Docking Results for 3-(Oxan-2-yl)morpholine (Note: This table is for illustrative purposes only and does not refer to any specific biological target.)

| Ligand | Receptor Binding Site | Binding Affinity (kcal/mol) | Key Interactions (Hypothetical Residues) |

| 3-(Oxan-2-yl)morpholine | Site A | -6.8 | Hydrogen bond with SER; Hydrophobic contact with LEU |

| 3-(Oxan-2-yl)morpholine | Site B | -5.9 | Hydrogen bond with ASN; Pi-Alkyl with PHE |

| 3-(Oxan-2-yl)morpholine | Site C | -7.2 | Hydrogen bond with GLN, TYR; Hydrophobic contact with VAL |

Advanced Applications and Research Contexts in Chemical Science

3-(Oxan-2-yl)morpholine as a Versatile Synthetic Building Block

There is no specific information in the scientific literature regarding the use of 3-(Oxan-2-yl)morpholine as a synthetic building block. The versatility of the broader morpholine (B109124) scaffold is well-established in organic synthesis. nih.govresearchgate.net

Construction of Complex Polycyclic Heterocyclic Systems

No published research details the use of 3-(Oxan-2-yl)morpholine in the construction of complex polycyclic heterocyclic systems. In principle, the secondary amine of the morpholine ring could be used for annulation reactions, and the oxane moiety could be functionalized to participate in cyclization, but no examples specific to this compound have been reported. General strategies for creating fused bicyclic morpholines often involve intramolecular reactions of appropriately substituted ethanolamine (B43304) derivatives. nih.gov

Divergent Synthesis of Chemical Libraries

The potential of 3-(Oxan-2-yl)morpholine for the divergent synthesis of chemical libraries has not been explored in the available literature. The morpholine core is a common feature in many biologically active compounds and is often incorporated into chemical libraries for drug discovery. e3s-conferences.orgresearchgate.net However, libraries based on the specific 3-(Oxan-2-yl)morpholine scaffold have not been described.

Role in Chiral Ligand Design and Asymmetric Catalysis

There is no information available on the development or use of 3-(Oxan-2-yl)morpholine in chiral ligand design and asymmetric catalysis. Chiral morpholines are valuable scaffolds in asymmetric synthesis, but research has focused on other substitution patterns. organic-chemistry.orgnih.govrsc.org

Development of Chiral 3-(Oxan-2-yl)morpholine-Based Ligands

No chiral ligands based on the 3-(Oxan-2-yl)morpholine structure have been reported in the scientific literature. The development of chiral ligands is a significant area of chemical research, with a focus on creating molecules that can induce high levels of stereoselectivity in chemical reactions.

Application in Enantioselective Transformations

Given the absence of known chiral ligands derived from 3-(Oxan-2-yl)morpholine, there are no documented applications of this compound in enantioselective transformations. The successful application of a chiral ligand in catalysis is a rigorous process involving synthesis, characterization, and testing in various chemical reactions to determine its efficacy and selectivity.

Applications in Agrochemical and Specialty Chemical DevelopmentThe potential application of 3-(Oxan-2-yl)morpholine in the development of agrochemicals or specialty chemicals has not been reported in the reviewed scientific literature.nextpeptide.com

Precursors for Environmentally Benign AgrochemicalsThere is no evidence to suggest that 3-(Oxan-2-yl)morpholine has been investigated or utilized as a precursor for environmentally benign agrochemicals.

Due to the absence of specific data for 3-(Oxan-2-yl)morpholine in these advanced research contexts, generating the requested article with the required depth and scientific accuracy is not feasible without resorting to speculation, which would violate the core principles of scientific accuracy.

Role in Industrial Chemical Processes as Intermediates or Additives

Following a comprehensive search of scientific literature, patent databases, and industrial chemistry resources, there is no publicly available information detailing the specific role of 3-(Oxan-2-yl)morpholine as an intermediate or additive in industrial chemical processes.

Extensive searches for this specific compound did not yield data on its use in large-scale chemical manufacturing, its function as a building block for other industrial chemicals, or its application as an additive to modify the properties of materials or formulations. The available information primarily focuses on the broader class of morpholines, with significant data available for the parent compound, morpholine.

The industrial applications of morpholine and its other derivatives are well-documented, including their use as:

Corrosion inhibitors

pH control agents in steam boiler systems

Intermediates in the synthesis of rubber chemicals, pharmaceuticals, and agricultural products

Emulsifying agents in the formulation of waxes and polishes

However, these applications are associated with morpholine itself or other specific derivatives, and no search results explicitly link "3-(Oxan-2-yl)morpholine" to similar industrial roles. This suggests that "3-(Oxan-2-yl)morpholine" may be a compound primarily used in small-scale laboratory research or that its industrial applications, if any, are not disclosed in the public domain.

Due to the absence of specific data for 3-(Oxan-2-yl)morpholine, a data table on its detailed research findings in industrial processes cannot be generated.

Future Directions and Emerging Research Avenues for 3 Oxan 2 Yl Morpholine

Integration with Flow Chemistry and Automated Synthesis Platforms

There is currently no published research detailing the integration of 3-(Oxan-2-yl)morpholine synthesis or functionalization with flow chemistry or automated synthesis platforms. The application of continuous-flow reactors could offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety for potentially hazardous reactions, and simplified scalability. Automated platforms could enable the rapid generation of a library of 3-(Oxan-2-yl)morpholine derivatives for screening purposes by systematically varying reaction parameters and building blocks. Future work in this area would involve developing and optimizing a robust flow synthesis protocol for the parent compound and its analogues.

Development of Novel Bioorthogonal Transformations

The concept of using 3-(Oxan-2-yl)morpholine in bioorthogonal chemistry is a novel one, with no studies currently available. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. For 3-(Oxan-2-yl)morpholine to be used in this context, it would need to be functionalized with a reactive handle that is inert to biological molecules but can selectively react with a specific partner. Future research could explore the introduction of functionalities like azides, alkynes, or strained alkenes onto the 3-(Oxan-2-yl)morpholine scaffold to enable its use as a probe in chemical biology.

Photoredox and Electrochemistry in 3-(Oxan-2-yl)morpholine Synthesis and Functionalization

While photoredox and electrochemistry have become powerful tools for the synthesis and functionalization of a wide range of organic molecules, including various morpholine (B109124) derivatives, their specific application to 3-(Oxan-2-yl)morpholine has not been reported. These techniques allow for the generation of reactive intermediates under mild conditions, potentially enabling novel C-H functionalization or cross-coupling reactions on the morpholine or oxane rings. Future investigations could focus on using visible-light photoredox catalysis or electrosynthesis to forge new carbon-carbon or carbon-heteroatom bonds at various positions of the 3-(Oxan-2-yl)morpholine structure, providing access to novel chemical space.

Exploration of Novel Reactivity via Non-Covalent Interactions and Catalysis

The exploration of reactivity for 3-(Oxan-2-yl)morpholine driven by non-covalent interactions or novel catalytic systems is an open area of research. Supramolecular chemistry and organocatalysis could be employed to control the stereoselectivity of reactions involving this compound or to direct functionalization to specific sites. For instance, chiral catalysts could be developed for the asymmetric synthesis of substituted 3-(Oxan-2-yl)morpholine derivatives. This avenue remains a purely prospective field of study for this specific compound.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

No studies have been published on the use of advanced spectroscopic probes for the real-time monitoring of reactions involving 3-(Oxan-2-yl)morpholine. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, or Nuclear Magnetic Resonance (NMR) could provide valuable kinetic and mechanistic data on the formation or subsequent reactions of this compound. Implementing these Process Analytical Technologies (PAT) would be a future endeavor, particularly in conjunction with the development of flow chemistry processes.

Multi-component Reactions and Convergent Assembly Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. There are no documented MCRs or convergent assembly strategies specifically designed for or utilizing 3-(Oxan-2-yl)morpholine. Designing an MCR to construct the 3-(Oxan-2-yl)morpholine core or to use it as a building block for more complex structures would be a novel research direction. Such a strategy could significantly streamline the synthesis of derivatives and expand the chemical diversity accessible from this scaffold.

Q & A

Q. Optimization Strategies :

- Purity (>95%) is achieved via column chromatography (e.g., hexanes/EtOAC with 0.25% EtN) .

- Yield improvements (e.g., 53–75%) require precise stoichiometry and temperature control .

How can spectroscopic and chromatographic methods characterize 3-(Oxan-2-yl)morpholine derivatives?

Basic Research Question

- H/C NMR : Assign peaks to confirm the morpholine ring (δ 2.5–3.5 ppm for N-CH) and oxane substituents (δ 4.0–4.5 ppm for ether linkages) .

- LC-MS : Monitor molecular ion peaks (e.g., [M+H] at m/z 172.1) and fragmentation patterns to verify structural integrity .

- X-ray Crystallography : Resolve stereochemistry and bond angles, particularly for chiral variants .

How can researchers resolve contradictory data in biological activity studies of 3-(Oxan-2-yl)morpholine derivatives?

Advanced Research Question

Contradictions in antimicrobial or anticancer assays often arise from:

- Assay Variability : Differences in cell lines (e.g., fungal vs. bacterial models) or incubation times .

- Solubility Issues : Poor aqueous solubility may skew IC values; use co-solvents like DMSO ≤0.1% .

- Orthogonal Validation : Combine enzyme inhibition assays (e.g., kinase profiling) with molecular docking to confirm target engagement .

What strategies are effective for separating enantiomers of 3-(Oxan-2-yl)morpholine derivatives?

Advanced Research Question

- Chiral Chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) and mobile phases like hexane/isopropanol (90:10) .

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

- Enantioselective Synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to favor (R)- or (S)-enantiomers .

How can computational methods guide the design of 3-(Oxan-2-yl)morpholine analogs with enhanced bioactivity?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like CYP450 enzymes or kinase domains .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antifungal activity .

- Docking Studies : Use AutoDock Vina to prioritize analogs with strong hydrogen-bonding to active sites (e.g., Thr124 in C. albicans CYP51) .

What are the stability challenges for 3-(Oxan-2-yl)morpholine under varying pH and temperature conditions?

Advanced Research Question

- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3) via ring-opening; stabilize with buffered solutions (pH 6–8) .

- Thermal Stability : Store at –20°C in anhydrous DMF or DMSO to prevent oxidation .

- Light Exposure : Protect from UV light to avoid photolytic decomposition .

How do structural modifications influence the pharmacokinetic profile of 3-(Oxan-2-yl)morpholine derivatives?

Advanced Research Question

- Lipophilicity Adjustments : Introduce methyl or trifluoromethyl groups to enhance blood-brain barrier penetration (logP 1.5–2.5) .

- Metabolic Stability : Replace metabolically labile groups (e.g., morpholine-N-oxide formation) with bioisosteres like piperazine .

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for improved oral bioavailability .

What analytical techniques are critical for detecting impurities in 3-(Oxan-2-yl)morpholine batches?

Advanced Research Question

- HPLC-PDA : Identify byproducts (e.g., dimerization products) at 254 nm .

- GC-MS : Detect volatile impurities (e.g., residual morpholine) with a DB-5MS column .

- Elemental Analysis : Confirm stoichiometry (e.g., C: 54.5%, H: 8.2%, N: 6.3%) to validate purity .

How can researchers validate target engagement in vivo for 3-(Oxan-2-yl)morpholine-based therapeutics?

Advanced Research Question

- Radiolabeling : Synthesize C-labeled analogs for biodistribution studies in rodent models .

- Microdialysis : Measure free drug concentrations in target tissues (e.g., brain or liver) .

- PET Imaging : Use F-labeled derivatives to track real-time pharmacokinetics .

What are the emerging applications of 3-(Oxan-2-yl)morpholine in material science?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.